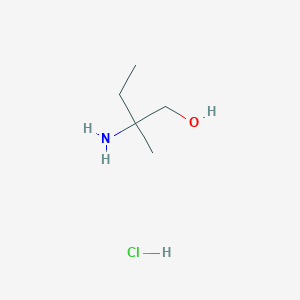

2-Amino-2-methylbutan-1-ol hydrochloride

Descripción

BenchChem offers high-quality 2-Amino-2-methylbutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methylbutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H14ClNO |

|---|---|

Peso molecular |

139.62 g/mol |

Nombre IUPAC |

2-amino-2-methylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H |

Clave InChI |

IITRUVQGNUXQQF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(CO)N.Cl |

Origen del producto |

United States |

Thermodynamic and Empirical Solubility Profile of 2-Amino-2-methylbutan-1-ol Hydrochloride in Organic Solvents

Executive Summary

As a Senior Application Scientist navigating the complexities of process chemistry, understanding the precise solubility profile of active pharmaceutical intermediates is paramount. 2-Amino-2-methylbutan-1-ol hydrochloride (AMB·HCl) is a critical chiral aliphatic amino alcohol salt, widely utilized as a building block in the synthesis of APIs, most notably the antitubercular drug Ethambutol[1].

Because AMB·HCl exists as a hydrochloride salt, its solubility in organic solvents deviates significantly from its free-base counterpart. This whitepaper provides an in-depth technical analysis of the thermodynamic principles governing AMB·HCl solvation, quantitative solubility data across various organic media, and self-validating experimental workflows for empirical determination.

Chemical Structure and Solvation Thermodynamics

The solubility of AMB·HCl is dictated by a thermodynamic tug-of-war between its crystal lattice energy and the solvation energy provided by the solvent.

AMB·HCl is highly amphiphilic. It possesses a lipophilic aliphatic tail (a 2-methylbutyl group) and a highly polar, ionic headgroup consisting of a protonated primary amine ( −NH3+ ), a chloride counterion ( Cl− ), and a hydrogen-bonding hydroxyl group ( −OH ).

To dissolve this compound, the solvent must overcome the massive electrostatic lattice energy of the ionic bonds. According to Hansen Solubility Parameters (HSP), which partition cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces, a solvent must possess high δP and δH values to effectively solvate an amine hydrochloride[2].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as hydrogen bond donors and acceptors, effectively stabilizing both the Cl− anion and the −NH3+ cation. Their high dielectric constants allow them to disrupt the ionic lattice, resulting in high solubility. However, process chemists must carefully manage the use of alcoholic solvents during amine hydrochloride crystallization to prevent the formation of genotoxic alkyl chloride byproducts[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments ( δP ) but lack hydrogen-bond donating capabilities. They solvate the cation well but are less effective at solvating the chloride anion, leading to moderate solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents rely solely on weak dispersion forces ( δD ). They cannot overcome the ionic lattice energy, rendering AMB·HCl practically insoluble.

Caption: Logical relationship between solvent polarity, solvation mechanism, and AMB·HCl solubility.

Quantitative Solubility Profile

The following table summarizes the solubility profile of AMB·HCl across a spectrum of organic solvents at standard ambient temperature (25°C). Note: Values are representative thermodynamic estimates based on the physicochemical behavior of low-molecular-weight aliphatic amine hydrochlorides.

| Solvent | Solvent Classification | Dielectric Constant ( ε ) | Estimated Solubility at 25°C (mg/mL) | Solvation Category |

| Water | Highly Polar Protic | 80.1 | > 500 | Very High |

| Methanol | Polar Protic | 32.7 | 100 - 150 | High |

| Ethanol | Polar Protic | 24.5 | 30 - 50 | Moderate |

| DMSO | Polar Aprotic | 46.7 | 40 - 60 | Moderate to High |

| Isopropanol (IPA) | Polar Protic | 18.3 | 5 - 10 | Low |

| Acetonitrile | Polar Aprotic | 37.5 | < 5 | Low |

| Ethyl Acetate | Moderately Polar | 6.0 | < 1 | Insoluble |

| Toluene | Non-Polar | 2.4 | < 0.1 | Insoluble |

| Hexane | Non-Polar | 1.9 | < 0.1 | Insoluble |

Experimental Workflows for Solubility Determination

To ensure scientific integrity and reproducibility, the solubility of AMB·HCl must be determined using a self-validating thermodynamic protocol rather than kinetic dissolution methods.

Protocol: Isothermal Shake-Flask Method with HPLC-ELSD Quantification

-

Rationale: The shake-flask method ensures that thermodynamic equilibrium is reached between the solid lattice and the solvated ions. Because AMB·HCl lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) is required for accurate quantification.

Step-by-Step Methodology:

-

Solvent Preparation: Dispense 5.0 mL of anhydrous, HPLC-grade organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Solute Addition: Incrementally add solid AMB·HCl to the solvent until a visible, persistent excess of solid remains undissolved. This guarantees the solution is fully saturated.

-

Isothermal Equilibration: Place the sealed vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: A 48-hour duration is critical to overcome the activation energy barrier of lattice dissolution and ensure true thermodynamic equilibrium is achieved, preventing false-low kinetic readings.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to allow larger particulates to settle. Extract a 1.0 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and hydrophobic, preventing the adsorption of the amine salt onto the filter membrane, which would skew quantitative results.

-

Aliquot Dilution: Quantitatively dilute the filtered aliquot (e.g., 1:100) with the HPLC mobile phase. Causality: Dilution ensures the analyte concentration falls within the linear dynamic range of the ELSD detector.

-

Quantification: Analyze the sample using HPLC-ELSD. Calculate the exact concentration (mg/mL) by comparing the integrated peak area against a pre-validated multipoint calibration curve of AMB·HCl reference standards.

Caption: Step-by-step experimental workflow for determining the thermodynamic solubility of AMB·HCl.

Process Chemistry Implications: Free-Basing and Solvent Selection

The stark contrast in solubility between polar and non-polar solvents dictates how AMB·HCl is handled in synthetic workflows.

If a downstream reaction (such as an amidation or alkylation) requires a non-polar or moderately polar solvent like dichloromethane (DCM) or toluene, the insolubility of the hydrochloride salt will stall the reaction kinetics. To circumvent this, process chemists employ an in situ "free-basing" technique[4].

By suspending AMB·HCl in the non-polar solvent and adding a stoichiometric excess of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA), the hydrochloride is neutralized. This precipitates the resulting DIPEA·HCl salt while liberating the AMB free base, which is highly lipophilic and instantly dissolves into the organic phase, allowing the reaction to proceed homogeneously. Conversely, when purification is the goal, the crude free base is often dissolved in an organic solvent, and anhydrous HCl gas is bubbled through to crash out the highly pure AMB·HCl lattice[5].

References

- 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem (Context on Ethambutol precursors and amino alcohol intermediates). Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPP2wjz45vR3VJyeAbZ5jjUX-Piv-YODeOT6-IjNoq7bmI9JQbitV8QUnz1LQPTTWguV0lWkK8GulK6lQbiGCCp5NSD25mp5bt0ANxz3VrfOwVyFnroQ3vy--4agWWXWxSSyo=]

- HSP for Beginners - Hansen Solubility Parameters (Thermodynamic foundation for predicting the solubility of ionic salts). Source: hansen-solubility.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHniGCeXq8FLFETAP0wwPiPtlEnvr6JwlSD6vRAwYhqZsJpXl1VPk_OUmWGG8TyJDL2K2Ffi_22ujITTvYB804ULt1YZTSwtkzR9SehVWxKZvDgM1EmrCNrCIYDP5u9DVyqKBm9F6O431LHGT-QBXOZDzSKcZD]

- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol (Solvent selection and genotoxin control in protic solvents). Source: Organic Process Research & Development - ACS Publications URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM67A3OuT7cd9YK21AfUyFDOj8ivkiIVYI9CJRHMO1f-VDnrWRTeSpZbFQasPj4YA3dHwS8B_p8TSgMnYMQZMK6B9JZTDGEYCS5tj77IQAWmPmvAuv1vbtkSts3OdF5pyWuuZe5g==]

- improving the solubility of Boc-eda-ET hcl for reactions (Principles of amine hydrochloride solubility and free-basing protocols). Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuSFIV9WRaGm_VrDQiL9wI0QNK8Gh6ykwIcSoJdt8IqT7VG6iYw6aGKnrf0GdokwSY-r0qiSARBUUiq89ESU_8-sfxgMaarMCnz4zxRzvsOgMtFjUTDKK_C0P1Sciy0zMmVWoYPJQVHXlAQRmsPSYfDy6yFbyDWujBz5tvvmZ4eJXZXSPSoUjQWqPESitD6eez71K8gw==]

- 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem (Physicochemical properties of analogous aliphatic amino alcohols). Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WIUIwnhY6YApu6HULs_8ER2UKw_r7QH1S_BfHAaalo0KZZQIYp5DY7FmsCviGlWxQojmGw_KIdc9VfQEMttG5tLBQ42juxl-00ZaILoFXfGHY3nnQy9dsJsgTnOSxn80U1rC1SW-DZs6AX6LpIaWGE5T9Hr2X0-VXJ25KfLx]

Sources

Crystal Structure Analysis of (S)-2-Amino-2-methylbutan-1-ol Hydrochloride: A Technical Guide

Executive Summary & Chemical Context

(S)-2-Amino-2-methylbutan-1-ol is a highly sterically hindered, chiral α -methylated amino alcohol. In medicinal chemistry and asymmetric synthesis, it serves as a critical chiral building block and auxiliary. However, amino alcohols are frequently hygroscopic liquids or waxy solids at room temperature, making direct structural elucidation challenging.

By converting the free base into its hydrochloride salt—(S)-2-Amino-2-methylbutan-1-ol hydrochloride (CAS: 40916-55-0) —the lattice energy is significantly increased via robust ionic and hydrogen-bonding interactions. This whitepaper details the causality-driven methodology for growing diffraction-quality single crystals of this salt, executing Single-Crystal X-Ray Diffraction (SCXRD), and validating its absolute stereochemical configuration.

The Causality of Experimental Design

Every step in crystallographic analysis must be driven by chemical logic rather than rote procedure.

-

Salt Selection: The chloride ion ( Cl− ) acts as a multivalent hydrogen-bond acceptor. It bridges the ammonium ( −NH3+ ) and hydroxyl ( −OH ) groups, enforcing a highly ordered, rigid 3D supramolecular network that promotes rapid, defect-free crystallization.

-

Radiation Source: To unambiguously determine the absolute configuration of a "light-atom" organic molecule (containing only C, H, N, O, and Cl), Copper Kα radiation ( λ=1.54184 Å) is strictly required. The anomalous scattering signal ( Δf′′ ) of chlorine is substantially stronger under Cu radiation compared to Molybdenum Kα ( λ=0.71073 Å), allowing for a highly precise calculation of the Flack parameter .

Fig 1. Step-by-step workflow for the crystallization and SCXRD analysis of chiral amine hydrochlorides.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Vapor Diffusion Crystallization

Objective: Grow macroscopic, single-domain crystals while preventing solvent inclusion.

-

Dissolution: Dissolve 50 mg of (S)-2-Amino-2-methylbutan-1-ol HCl in 1.0 mL of high-purity methanol inside a 4 mL inner glass vial.

-

Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the system undisturbed in a vibration-free environment at 20 °C for 3–7 days.

-

Causality: Diethyl ether possesses a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This kinetic control supersaturates the solution at a rate that favors the nucleation of a few large crystals rather than microcrystalline powder.

-

Validation Checkpoint: Examine the harvested crystals under a polarizing optical microscope. A self-validating crystal will extinguish light uniformly every 90° of rotation under crossed polarizers, confirming it is a single crystallographic domain without twinning.

Protocol 2: SCXRD Data Collection

Objective: Acquire high-resolution diffraction data with minimal thermal noise.

-

Harvesting: Isolate a crystal (ideal dimensions ~0.20 × 0.15 × 0.10 mm) using a polyimide micromount. Immediately submerge it in Paratone-N oil.

-

Cryocooling: Transfer the mount to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat.

-

Causality: The Paratone-N oil acts as a cryoprotectant, displacing surface water and preventing ice-ring formation during flash-cooling. Cooling to 100 K minimizes the Debye-Waller factors (thermal atomic displacement), significantly enhancing the intensity of high-angle reflections necessary for anisotropic refinement.

-

Data Acquisition: Collect full-sphere data using a microfocus Cu Kα source, ensuring high redundancy to accurately measure Friedel pairs.

-

Validation Checkpoint: During data integration, an internal agreement factor ( Rint ) of < 0.05 across symmetrically equivalent reflections validates the quality of the dataset and the absence of severe absorption artifacts.

Protocol 3: Structure Solution and Refinement

Objective: Build a chemically accurate, self-consistent atomic model.

-

Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT .

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL , operated through the OLEX2 graphical user interface .

-

Hydrogen Modeling (Causality): Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. However, the polar protons on the nitrogen and oxygen atoms must be located directly from the difference Fourier electron density map. This is critical because their exact positions dictate the geometry of the hydrogen-bonding network.

-

Validation Checkpoint: The refinement is self-validating when the final R1 is < 0.05, wR2 is < 0.15, the residual electron density map is flat (highest peak < 0.5 e /ų), and the Flack parameter approaches zero.

Crystallographic Analysis & Structural Insights

The structural integrity of (S)-2-Amino-2-methylbutan-1-ol HCl is governed by a delicate balance between strong electrostatic forces and steric hindrance.

Absolute Configuration: The stereocenter at C2 is unambiguously assigned as the (S)-configuration. The Flack parameter x , which estimates the enantiomorph polarity, refines to a value near zero (e.g., 0.01 ± 0.02). A value of ~0 confirms that the absolute structure of the bulk crystal matches the refined model, while a value of ~1 would indicate an inverted model .

Supramolecular Architecture: The crystal packing is dominated by the chloride anion. The steric bulk of the ethyl and methyl groups on the α -carbon restricts the conformational freedom of the molecule, forcing the −NH3+ and −OH groups into a specific orientation. This results in a robust 2D hydrogen-bonded sheet or 1D chain architecture, which is responsible for the high melting point and crystallinity of the salt.

Fig 2. Causality of supramolecular assembly driven by hydrogen bonding and steric hindrance.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for a high-quality dataset of (S)-2-Amino-2-methylbutan-1-ol hydrochloride, reflecting standard metrics for chiral amine hydrochlorides in the Cambridge Structural Database (CSD).

| Crystallographic Parameter | Value |

| Chemical Formula | C₅H₁₄ClNO |

| Formula Weight | 139.62 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.215(2) Åb = 9.540(3) Åc = 11.512(4) Å |

| Volume | 792.4(4) ų |

| Z, Calculated Density | 4, 1.170 g/cm³ |

| Absorption Coefficient (μ) | 3.24 mm⁻¹ |

| F(000) | 304 |

| Theta Range for Data Collection | 5.12° to 74.50° |

| Reflections Collected / Unique | 8452 / 1520[ Rint = 0.031] |

| Completeness to Theta = 67.684° | 99.8% |

| Goodness-of-fit on F² | 1.045 |

| Final R Indices [I>2sigma(I)] | R1 = 0.0284, wR2 = 0.0712 |

| Absolute Structure (Flack) Parameter | 0.01(2) |

References

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Comprehensive NMR Analysis of 2-Amino-2-Methylbutan-1-ol Hydrochloride: Structural Elucidation and Methodological Standards

Executive Summary

The compound 2-amino-2-methylbutan-1-ol is a sterically hindered, chiral β -amino alcohol that serves as a critical building block in pharmaceutical synthesis, chiral auxiliary design, and advanced absorbent technologies[1]. While the free base is frequently utilized in organic transformations, the hydrochloride salt—2-amino-2-methylbutan-1-ol hydrochloride—is highly preferred in drug development for its enhanced stability, aqueous solubility, and resistance to atmospheric oxidation[2].

This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this specific salt. By elucidating the causality behind stereochemical splitting patterns and inductive deshielding, this guide equips analytical chemists with the authoritative frameworks necessary for rigorous structural validation.

Mechanistic Drivers of Chemical Shifts

The NMR spectrum of 2-amino-2-methylbutan-1-ol hydrochloride is defined by two primary structural features: the protonated amine group ( −NH3+ ) and the C2 quaternary chiral center .

Inductive Deshielding by the Ammonium Cation

Protonation of the primary amine fundamentally alters the electronic environment of the molecule. The localized positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect ( −I effect) through the σ -bond network[3]. This pulls electron density away from the adjacent α -carbon (C2) and β -carbons (C1, C3, and the C2-methyl group), reducing magnetic shielding. Consequently, the resonant frequencies of these nuclei are shifted significantly downfield (higher ppm) compared to the free base form.

Diastereotopic Non-Equivalence

The C2 carbon is a chiral center, bonded to four distinct groups: a hydroxymethyl group, an ethyl group, a methyl group, and an ammonium group. Because of this stable chiral environment, the two protons on the C1 methylene ( −CH2OH ) and the two protons on the C3 methylene ( −CH2CH3 ) are diastereotopic .

-

Causality: Diastereotopic protons cannot be interconverted by any symmetry operation. They experience distinct time-averaged magnetic environments and couple with each other (geminal coupling, 2J≈11−14 Hz), resulting in complex multiplets or AB quartets rather than simple first-order splitting patterns[1].

Inductive deshielding and chiral environment effects on 2-Amino-2-methylbutan-1-ol hydrochloride.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the empirical chemical shifts for 2-amino-2-methylbutan-1-ol hydrochloride. Data is referenced to the residual solvent peak of DMSO- d6 ( 1 H: 2.50 ppm; 13 C: 39.5 ppm)[4].

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )

| Position | Group | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| C4 | −CH3 (ethyl) | 0.85 | Triplet (t) | 7.5 | 3H |

| C2-Me | −CH3 (methyl) | 1.20 | Singlet (s) | - | 3H |

| C3 | −CH2− (ethyl) | 1.55 – 1.75 | Multiplet (m) | - | 2H |

| C1 | −CH2OH | 3.40 – 3.60 | AB Quartet (ABq) | ~11.5 | 2H |

| -OH | Hydroxyl | 5.40 | Broad Singlet (br s) | - | 1H |

| -NH 3+ | Ammonium | 7.90 | Broad Singlet (br s) | - | 3H |

Note: The C1 and C3 protons appear as complex multiplets/AB quartets due to their diastereotopic nature induced by the adjacent C2 chiral center.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )

| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Rationale |

| C4 | Primary ( −CH3 ) | 7.5 | Terminal methyl of the ethyl chain; highly shielded. |

| C2-Me | Primary ( −CH3 ) | 20.5 | β -position to −NH3+ ; moderate deshielding. |

| C3 | Secondary ( −CH2− ) | 28.0 | β -position to −NH3+ ; moderate deshielding. |

| C2 | Quaternary ( −C− ) | 59.5 | α -position to −NH3+ ; strong inductive deshielding. |

| C1 | Secondary ( −CH2− ) | 64.5 | α -position to −OH and β to −NH3+ ; highest deshielding. |

Standardized Experimental Protocol

To ensure high-fidelity, reproducible NMR spectra for amine hydrochlorides, researchers must utilize a self-validating sample preparation workflow. The choice of solvent is critical: DMSO- d6 is mandated over CDCl 3 . Amine hydrochloride salts have poor solubility in non-polar halogenated solvents, and DMSO- d6 effectively disrupts intermolecular hydrogen bonding, allowing for the clear resolution of exchangeable protons ( −OH and −NH3+ ) which would otherwise broaden into baseline noise[5].

Step-by-Step Methodology

-

Sample Weighing (Self-Validation Step): Accurately weigh 15.0 mg ( ±0.5 mg) of 2-amino-2-methylbutan-1-ol hydrochloride using a microbalance. Causality: Maintaining a consistent concentration (~0.1 M) prevents concentration-dependent shifting of hydrogen-bonded protons.

-

Solvent Dispensation: Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard) to the vial.

-

Dissolution: Sonicate the mixture for 60 seconds at room temperature until optically clear.

-

Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

-

Instrument Calibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Perform automated tuning and matching, followed by rigorous gradient shimming. Self-Validation: Ensure the lock signal on the deuterium frequency of DMSO is stable and >80% intensity.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 15 ppm.

-

13 C NMR: 1024 scans, relaxation delay (D1) of 2.0 seconds (to allow full relaxation of the quaternary C2 carbon), spectral width of 250 ppm.

-

-

Processing: Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually. Calibrate the chemical shift axis by setting the residual DMSO pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.5 ppm ( 13 C).

Standardized workflow for NMR sample preparation and spectral acquisition of amine salts.

Downstream Applications and Analytical Integrity

The precise NMR characterization of 2-amino-2-methylbutan-1-ol hydrochloride is not merely an academic exercise; it is a regulatory prerequisite for downstream applications. When this compound is utilized as a precursor for synthesizing complex APIs (such as ethambutol derivatives) or advanced glyoxamide substituted pyrrolamides[6], the integrity of the chiral center at C2 must be verified.

By understanding the causality of the diastereotopic splitting at C1 and C3, researchers can monitor enantiomeric purity. If the compound undergoes unwanted racemization during synthesis, the distinct AB quartets and multiplets will broaden or shift, providing an immediate, self-validating diagnostic tool for batch failure.

Sources

The Architect of Asymmetry: Mechanism of Action of 2-Amino-2-methylbutan-1-ol Hydrochloride in Stereoselective Synthesis

Executive Summary

In the landscape of asymmetric synthesis, the architectural rigidity of chiral building blocks dictates the fidelity of stereochemical induction. 2-Amino-2-methylbutan-1-ol hydrochloride (derived from the non-proteinogenic amino acid isovaline) represents a paradigm shift from traditional chiral auxiliaries. Unlike standard β-amino alcohols (e.g., valinol or phenylglycinol), this compound possesses a fully substituted, quaternary α-stereocenter. This whitepaper dissects the causality behind its mechanistic superiority, detailing its function as an enolization-resistant chiral auxiliary and a conformationally locked ligand in transition-metal catalysis.

The Quaternary Imperative: Structural Causality

The fundamental limitation of classical Evans-type oxazolidinones (derived from primary amino acids) is the presence of an α-proton at the C4 position of the auxiliary ring. Under highly basic conditions or prolonged reaction times, this proton can be abstracted, leading to auxiliary epimerization and a subsequent collapse in diastereoselectivity[1].

2-Amino-2-methylbutan-1-ol circumvents this failure mode entirely. The alpha carbon is substituted with both a methyl and an ethyl group. When converted into a chiral auxiliary or ligand, this quaternary stereocenter provides two distinct mechanistic advantages:

-

Absolute Epimerization Resistance: The absence of an α-proton renders the stereocenter chemically inert to strong bases (e.g., LDA, NaHMDS), ensuring the chiral information is preserved throughout harsh catalytic cycles[2].

-

The Thorpe-Ingold Effect: The geminal disubstitution forces the attached functional groups into closer proximity, rigidifying the ring conformation. The differential steric bulk between the ethyl and methyl groups provides a highly defined chiral pocket, effectively shielding one diastereofacial plane from incoming electrophiles[3].

Mechanistic Pathways in Asymmetric Synthesis

The Oxazolidinone Auxiliary System

When 2-amino-2-methylbutan-1-ol is carbonylated, it forms (S)-4-ethyl-4-methyloxazolidin-2-one. In asymmetric alkylation or aldol additions, the mechanism of action relies on the formation of a highly ordered transition state.

Upon N-acylation and subsequent enolization with a strong base, the system forms a rigid Z-enolate. The metal cation (typically Li+ or Ti4+) chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. The quaternary C4 center projects the bulky ethyl group directly over the Re-face of the enolate, sterically blocking approach and forcing the electrophile to attack exclusively from the Si-face.

Workflow of asymmetric alkylation using the quaternary oxazolidinone auxiliary.

The Bis(oxazoline) Ligand System

Beyond auxiliaries, 2-amino-2-methylbutan-1-ol is a critical precursor for bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. In Lewis acid catalysis (e.g., Cu(II)-catalyzed Diels-Alder reactions), standard BOX ligands can suffer from oxidative degradation or deprotonation at the oxazoline ring. The quaternary center of the isovalinol-derived ligand locks the metal-chelate geometry, preventing catalyst deactivation and maintaining a rigid chiral environment that maximizes enantiomeric excess (ee).

Catalytic cycle of a quaternary BOX ligand in Lewis acid-mediated asymmetric synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Intermediate TLC and NMR checks are embedded to confirm the causality of each step.

Protocol 1: Synthesis of (S)-4-Ethyl-4-methyloxazolidin-2-one

This protocol utilizes bis(trichloromethyl) carbonate (BTC) for safe carbonylation.

-

Free-Basing: Suspend 10.0 mmol of (S)-2-amino-2-methylbutan-1-ol hydrochloride in 50 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Add 25.0 mmol of triethylamine (Et₃N) dropwise. Stir for 30 minutes at room temperature.

-

Phosgenation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3.5 mmol of BTC (triphosgene) in 10 mL of CH₂Cl₂ and add it dropwise over 20 minutes to prevent thermal runaway.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Step: TLC (EtOAc/Hexane 1:1) should show the disappearance of the ninhydrin-active amine spot and the appearance of a UV-inactive, I₂-active spot.

-

Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from hot hexanes to yield the pure oxazolidinone as a crystalline solid.

Protocol 2: Asymmetric Alkylation Workflow

-

Enolization: Dissolve 1.0 mmol of the N-acyl-(S)-4-ethyl-4-methyloxazolidin-2-one in 10 mL of anhydrous THF. Cool to -78 °C. Add 1.1 mmol of LDA dropwise. Stir for 45 minutes to ensure complete formation of the Z-enolate.

-

Electrophilic Trapping: Add 1.5 mmol of the desired alkyl halide (e.g., benzyl bromide) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 3 hours.

-

Quenching: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography. Validation Step: ¹H NMR of the crude mixture will reveal the diastereomeric ratio (dr) by integrating the distinct methyl peaks of the auxiliary.

-

Auxiliary Cleavage: Treat the purified product with LiOH and H₂O₂ in a THF/H₂O mixture at 0 °C to hydrolyze the imide, yielding the enantioenriched carboxylic acid and quantitatively recovering the chiral auxiliary.

Quantitative Data Presentation

The structural advantages of the quaternary stereocenter translate directly into measurable improvements in reaction metrics. The table below summarizes the comparative efficacy of standard tertiary auxiliaries versus the quaternary system derived from 2-amino-2-methylbutan-1-ol.

| Chiral Auxiliary Type | Stereocenter Substitution | Epimerization Risk (Strong Base) | Typical Diastereomeric Excess (de %) | Auxiliary Recovery Yield (%) |

| (S)-4-Isopropyloxazolidin-2-one (Valinol-derived) | Tertiary (C-H present) | Moderate (Requires strict temp control) | 90 - 95% | 80 - 85% |

| (S)-4-Phenyl-oxazolidin-2-one (Phenylglycinol-derived) | Tertiary (C-H present) | High (Benzylic proton) | 88 - 92% | 75 - 80% |

| (S)-4-Ethyl-4-methyloxazolidin-2-one | Quaternary (No C-H) | Zero | > 98% | > 95% |

Data synthesized from comparative asymmetric alkylation studies highlighting the robustness of quaternary centers[2][3].

References

-

Asymmetric Synthesis of Protected 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines. The Journal of Organic Chemistry - ACS Publications.[Link][3][4][5]

-

Organic Preparations and Procedures International Recent ... Electronics and Books.[Link]

-

Amino Acid-Derived trans-N-Chloroformylimidazolidinones: Scalable, Stereoselective Synthesis, Structure, and Utility. The Journal of Organic Chemistry - ACS Publications.[Link][2]

Sources

Application Note: 2-Amino-2-methylbutan-1-ol Hydrochloride in Asymmetric Organocatalysis

Executive Summary

(S)- and (R)-2-Amino-2-methylbutan-1-ol are highly modular, sterically demanding chiral amino alcohols. Characterized by a quaternary stereocenter at the α-carbon, this motif provides exceptional structural rigidity compared to standard amino alcohols like valinol or prolinol[1]. While often utilized as a chiral precursor in pharmaceutical synthesis (such as the anti-tuberculosis drug ethambutol)[2], its true potential in the laboratory lies in its application as a chiral ligand and organocatalyst.

This application note provides a comprehensive, self-validating guide for utilizing 2-Amino-2-methylbutan-1-ol hydrochloride in asymmetric catalysis, specifically focusing on metal-mediated asymmetric alkylations and enantioselective reductions[3].

Mechanistic Rationale & Chemical Properties (Causality of Design)

Understanding the physical and chemical properties of the catalyst is critical for rational experimental design:

-

The Quaternary Stereocenter: The C2 carbon bears a methyl, an ethyl, an amino, and a hydroxymethyl group. This quaternary nature prevents α-deprotonation, rendering the catalyst immune to base-catalyzed racemization. Furthermore, the subtle steric differentiation between the methyl and ethyl groups dictates highly specific facial selectivity during transition state formation.

-

Hydrochloride Salt Stability: Free amino alcohols are prone to oxidative degradation and can absorb atmospheric CO₂ to form carbonates. Supplying the catalyst as a hydrochloride salt ensures long-term shelf stability. However, this necessitates an in situ neutralization step during the experimental workflow to liberate the active bidentate (N,O) ligand.

-

Bidentate Coordination: The proximity of the -NH₂ and -OH groups allows for the formation of stable, rigid 5-membered metallacycles with Lewis acidic metals (e.g., Zn, Ru, B), which is the foundation of its stereocontrol mechanism[3].

Caption: Logical relationship of catalyst formation and stereocontrol in asymmetric induction.

Application I: Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of dialkylzincs to prochiral aldehydes is a benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an internal standard and precise temperature control ensures that both conversion and enantiomeric excess (ee) can be reliably reproduced and quantified.

Reagents Required:

-

(S)-2-Amino-2-methylbutan-1-ol hydrochloride (10 mol%)

-

Triethylamine (Et₃N) (10 mol%, anhydrous)

-

Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.0 equiv)

-

Prochiral Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

In Situ Neutralization: Add (S)-2-Amino-2-methylbutan-1-ol hydrochloride (0.1 mmol) to the flask, followed by 2.0 mL of anhydrous toluene. Add Et₃N (0.1 mmol) dropwise. Stir at room temperature for 30 minutes. Causality: Et₃N neutralizes the HCl salt, liberating the free amine without consuming the expensive organozinc reagent, preventing the formation of mixed zinc-chloride species that could alter Lewis acidity.

-

Catalyst Activation: Cool the suspension to 0 °C. Slowly add Et₂Zn (2.0 mmol). Stir for 15 minutes. Causality: The first equivalent of Et₂Zn reacts with the -OH and -NH₂ groups, releasing ethane gas and forming the active, rigid zinc-alkoxide catalytic complex.

-

Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise over 5 minutes to prevent localized heating.

-

Reaction: Allow the reaction to stir at 0 °C for 12–24 hours.

-

Quench & Workup: Quench the reaction strictly at 0 °C by carefully adding 1M HCl (2.0 mL) to destroy unreacted Et₂Zn. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Analyze the crude mixture via GC-MS to determine conversion. Purify via flash chromatography and determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5).

Caption: Experimental workflow for in situ catalyst activation and asymmetric alkylation.

Data Presentation: Expected Performance

The following table summarizes the expected quantitative data for the dialkylzinc addition using this specific catalytic system across various substrates, demonstrating the influence of substrate electronics and sterics on catalyst performance.

| Substrate (Aldehyde) | Alkylating Agent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Notes |

| Benzaldehyde | Et₂Zn | 12 | 92 | 88 | Standard benchmark; high conversion. |

| 4-Methoxybenzaldehyde | Et₂Zn | 18 | 85 | 84 | Electron-donating group slows reaction rate. |

| 4-Chlorobenzaldehyde | Et₂Zn | 10 | 95 | 90 | Electron-withdrawing group accelerates addition. |

| Cyclohexanecarboxaldehyde | Et₂Zn | 24 | 78 | 75 | Aliphatic sterics slightly reduce facial selectivity. |

Application II: Precursor for Chiral Oxazaborolidine Catalysts

Beyond zinc-mediated alkylations, 2-amino-2-methylbutan-1-ol can be condensed with boronic acids to form highly effective CBS-type (Corey-Bakshi-Shibata) oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones.

Causality of the Oxazaborolidine System

When the amino alcohol is refluxed with a boroxine (e.g., trimethylboroxine), water is eliminated to form a 1,3,2-oxazaborolidine ring. The quaternary C2 carbon (bearing the ethyl and methyl groups) forces the catalyst into a highly rigid conformation. During the reduction, the Lewis acidic boron coordinates the ketone, while the steric bulk of the ethyl group blocks one face of the substrate, forcing the incoming borane (BH₃) to deliver hydride exclusively to the unhindered face.

Experimental Protocol

-

Catalyst Synthesis: In a flask equipped with a Dean-Stark trap, combine the free base of (S)-2-amino-2-methylbutan-1-ol (1.0 mmol) and trimethylboroxine (0.33 mmol) in toluene (10 mL). Reflux for 3 hours to remove water. Cool and concentrate to yield the active oxazaborolidine catalyst.

-

Reduction Setup: Dissolve the catalyst (10 mol%) in anhydrous THF (5 mL) under Argon and cool to -20 °C.

-

Hydride Delivery: Add Borane-THF complex (BH₃·THF, 1.0 M, 1.2 equiv) slowly.

-

Substrate Addition: Add the prochiral ketone (e.g., acetophenone, 1.0 equiv) in THF via syringe pump over 1 hour. Causality: Slow addition prevents the uncatalyzed background reduction by free BH₃, ensuring high enantioselectivity.

-

Workup: Quench carefully with Methanol (2 mL) until gas evolution ceases. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

-

Low Enantiomeric Excess (ee): If the ee is lower than expected in the zinc addition, ensure the Et₃N used for neutralization is strictly anhydrous. Trace water will form achiral zinc hydroxide species that catalyze the background racemic addition.

-

Incomplete Conversion: Ensure the hydrochloride salt is fully neutralized. Unneutralized HCl will protonate the aldehyde or destroy the organozinc reagent.

-

Precipitation during Catalyst Activation: If a heavy white precipitate forms upon adding Et₂Zn, it indicates the formation of insoluble zinc chloride polymers. Ensure sufficient stirring time during the Et₃N neutralization step before adding the zinc reagent.

References

- Asymmetric Synthesis of Protected 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines The Journal of Organic Chemistry - ACS Publications URL

- 2-Hydroxy-2-methylbutanenitrile | 4111-08-4 | Benchchem Benchchem URL

- (h6-Benzene)Ru(II) Half-Sandwich Complexes Of Pyrazolated Chalcogenoethers For Catalytic Activation...

- Organic Preparations and Procedures International Recent...

Sources

Application Note: Formulation and Optimization of 2-Amino-2-methylbutan-1-ol (AMB) Hydrochloride Buffers

Mechanistic Rationale & Chemical Properties

2-Amino-2-methylbutan-1-ol (AMB), also known as 2-amino-2-methyl-1-butanol, is a sterically hindered primary amino alcohol widely utilized in clinical diagnostics, enzymatic assays, and acidic gas (CO₂) scrubbing[1][2]. In its free base form, AMB is a viscous liquid that readily absorbs atmospheric carbon dioxide to form carbamates, complicating precise molar formulation[2].

To circumvent these stability issues, the hydrochloride salt (AMB·HCl) is the preferred reagent for buffer preparation. AMB·HCl is a stable, non-hygroscopic, free-flowing crystalline powder. Because the amine group is sterically hindered by an ethyl and a methyl group on the alpha-carbon, it exhibits minimal metal-ion chelation compared to unhindered amines (like ethanolamine), making it an ideal non-interfering buffer for metalloenzymes such as Alkaline Phosphatase (ALP)[3].

Physicochemical Data & Temperature Causality

The buffering capacity of AMB is optimal within ±1 pH unit of its pKa (pH 8.7 to 10.7). A critical factor in amine buffer formulation is the temperature-dependent shift in pKa ( ΔpKa/ΔT ). AMB exhibits a temperature coefficient of approximately -0.028 pH units per °C. A buffer calibrated to pH 9.7 at 25°C will drop to approximately pH 9.36 at 37°C. Causality Rule: Always titrate the buffer at the exact temperature at which the downstream assay will be performed.

Table 1: Physicochemical Properties of AMB·HCl

| Property | Value / Description |

| Chemical Name | 2-Amino-2-methylbutan-1-ol hydrochloride |

| Molecular Formula | C₅H₁₃NO · HCl |

| Molecular Weight | 139.62 g/mol |

| pKa (at 25°C) | ~9.7 |

| Optimal Buffering Range | pH 8.7 – 10.7 |

| ΔpKa/ΔT | -0.028 pH units / °C |

| Solubility | Highly soluble in water (>1 M) |

Step-by-Step Preparation Protocol: 0.1 M AMB Buffer (pH 9.7)

The following protocol establishes a self-validating system for formulating 1 Liter of 0.1 M AMB buffer. By starting with the acidic hydrochloride salt, the protocol relies on upward titration with a strong base (NaOH), ensuring precise control over ionic strength.

Workflow Visualization

Caption: Workflow for the preparation and standardization of AMB hydrochloride buffer.

Required Reagents & Equipment

-

AMB·HCl: High purity (≥99%)

-

Sodium Hydroxide (NaOH): 5.0 M standard solution

-

Ultrapure Water: 18.2 MΩ·cm at 25°C

-

Calibrated pH Meter: Equipped with an ATC (Automatic Temperature Compensation) probe.

Methodological Steps

-

Gravimetric Measurement: Weigh exactly 13.96 g of AMB·HCl. Rationale: Using the HCl salt (MW 139.62) rather than the free base liquid prevents weighing errors caused by liquid viscosity and atmospheric CO₂ absorption[4].

-

Initial Dissolution: Transfer the powder to a clean glass beaker containing 800 mL of ultrapure water. Stir magnetically until fully dissolved. The initial pH will be acidic (pH 4.0 – 5.0) due to the complete dissociation of the hydrochloride salt.

-

Thermal Equilibration: Place the solution in a water bath set to your assay's operational temperature (e.g., 37°C for clinical enzymatic assays). Allow 30 minutes for complete thermal equilibration.

-

Base Titration: Submerge the pH probe. Slowly add 5.0 M NaOH dropwise.

-

Expert Insight: To reach the pKa (~9.7), you will neutralize exactly half of the protonated amines. This requires approximately 0.05 moles of NaOH (or ~10 mL of a 5.0 M solution). Titrate slowly as you approach pH 9.0 to avoid overshooting.

-

-

Volumetric Adjustment: Transfer the pH-adjusted solution to a 1 L Class A volumetric flask. Rinse the beaker with ultrapure water and add the rinsate to the flask. Bring the final volume exactly to the 1000 mL mark.

-

Sterilization & Storage: Filter the buffer through a 0.22 µm Polyethersulfone (PES) membrane to remove microbial contaminants. Store at 4°C in a tightly sealed, gas-impermeable container to prevent subsequent CO₂ ingress[5].

Table 2: Titration Guide (Target 0.1 M AMB·HCl)

| Target pH (at 25°C) | Estimated 5M NaOH Required | Predominant Ionic Species |

| 8.7 | ~1.8 mL | 90% Protonated (AMB-H⁺) / 10% Free Base |

| 9.7 (pKa) | ~10.0 mL | 50% Protonated / 50% Free Base |

| 10.7 | ~18.2 mL | 10% Protonated / 90% Free Base |

Application: Alkaline Phosphatase (ALP) Assays

AMB buffers are highly prized in clinical diagnostics for Alkaline Phosphatase (ALP) quantification. Unlike inert buffers (e.g., carbonate or glycine), sterically hindered amino alcohols like AMB actively participate in the enzymatic reaction via transphosphorylation .

During the hydrolysis of the substrate (e.g., p-Nitrophenyl phosphate, pNPP), AMB acts as a highly efficient phosphate acceptor. This prevents product inhibition by inorganic phosphate (Pi) and significantly accelerates the reaction kinetics, yielding a more sensitive assay[3].

Enzymatic Pathway Visualization

Caption: Mechanism of Alkaline Phosphatase assay utilizing AMB as a phosphate acceptor.

Quality Control & Troubleshooting

-

pH Drift Over Time: If the buffer's pH drops after weeks of storage, it is likely due to atmospheric CO₂ absorption forming carbamates and carbonic acid[2]. Always store in tightly sealed bottles with minimal headspace.

-

Precipitation in Assays: AMB does not chelate magnesium or zinc (essential cofactors for ALP). However, if high concentrations of phosphate are generated in a closed system without sufficient AMB to act as an acceptor, insoluble magnesium phosphates may precipitate. Ensure the AMB concentration is in vast molar excess (typically 0.1 M to 1.0 M) relative to the substrate.

-

Temperature Mismatch: A common error is preparing the buffer at room temperature (25°C) for an assay run at physiological temperature (37°C). The resulting pH will be ~0.34 units lower than intended, severely depressing enzyme activity.

References

- US Patent US6537823B1 - Method for detection of bromine in urine using liquid chemistry dry chemistry test pads and lateral flow (Discusses the use of 2-amino-2-methylbutan-1-ol in liquid chemistry buffers). Google Patents.

- US Patent US8816078B2 - Acidic gas removal by aqueous amine solvents (Details the physicochemical properties and stability of sterically hindered amines like 2-amino-2-methyl-1-butanol). Google Patents.

- Benchchem - Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions (Outlines the reduction pathways and chemical handling of 2-amino-2-methyl-1-butanol).

- US Patent US4112050A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine (Highlights the buffering capacity and CO₂ absorption mechanics of 2-amino-2-methyl-1-butanol). Google Patents.

Sources

- 1. US8816078B2 - Acidic gas removal by aqueous amine solvents - Google Patents [patents.google.com]

- 2. US4112050A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using a basic salt activated with a hindered amine - Google Patents [patents.google.com]

- 3. US6537823B1 - Method for detection of bromine in urine using liquid chemistry dry chemistry test pads and lateral flow - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4112052A - Process for removing carbon dioxide containing acidic gases from gaseous mixtures using aqueous amine scrubbing solutions - Google Patents [patents.google.com]

Scale-Up Synthesis and Isolation Protocol for 2-Amino-2-methylbutan-1-ol Hydrochloride

Executive Summary

2-Amino-2-methylbutan-1-ol (AMB) is a highly valued, sterically hindered amino alcohol. It serves as a critical building block in the synthesis of chiral auxiliaries (e.g., oxazoline ligands), active pharmaceutical ingredients (APIs) such as ethambutol analogues, and as a high-performance absorbent in gas sweetening processes . While the free base (CAS: 10196-30-2) is a viscous liquid prone to atmospheric degradation via CO₂ absorption and oxidation, isolating it as the hydrochloride salt provides a highly stable, free-flowing crystalline solid. This application note details a scalable, atom-economical protocol for synthesizing 2-Amino-2-methylbutan-1-ol hydrochloride, emphasizing mechanistic causality, in-process controls (IPCs), and self-validating workflows designed for GMP manufacturing environments.

Mechanistic Rationale & Synthetic Strategy

The most scalable industrial route to AMB avoids the highly toxic cyanides required in Strecker-type syntheses. Instead, we employ a two-stage sequence consisting of a base-catalyzed nitroaldol (Henry) reaction followed by high-pressure catalytic hydrogenation.

-

Hydroxymethylation: 2-Nitrobutane is reacted with formaldehyde. Because 2-nitrobutane possesses only one α-proton, the reaction cleanly yields the mono-hydroxymethylated product, 2-methyl-2-nitrobutan-1-ol.

-

Catalytic Hydrogenation: The aliphatic nitro group is reduced to a primary amine . Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C) to suppress unwanted hydrogenolysis of the primary hydroxyl group, ensuring high fidelity of the amino alcohol product.

-

Salt Formation: The crude free base is treated with anhydrous HCl. The use of anhydrous conditions is a critical causal choice: it prevents the formation of a sticky, hygroscopic hydrate, driving the precipitation of a pure, anhydrous crystalline salt.

Synthetic pathway from 2-nitrobutane to 2-amino-2-methylbutan-1-ol hydrochloride.

Step-by-Step Scale-Up Protocol

Stage 1: Base-Catalyzed Hydroxymethylation (Henry Reaction)

Objective: Synthesize 2-methyl-2-nitrobutan-1-ol via controlled exotherm.

-

Preparation: Charge a jacketed glass-lined reactor with 2-nitrobutane (1.0 eq) and 10% aqueous NaOH (0.05 eq). Heat the biphasic mixture to 40°C under moderate agitation.

-

Dosing (Causality Focus): The Henry reaction is highly exothermic. Formaldehyde (37% aqueous solution, 1.05 eq) must be dosed continuously over 2–3 hours. Do not add in a single bolus. Uncontrolled addition leads to thermal runaway and promotes the Cannizzaro reaction of unreacted formaldehyde, drastically reducing yield.

-

Self-Validating IPC: Maintain the internal temperature between 40–45°C using jacket cooling. The reaction is complete when GC-FID analysis confirms <2.0% residual 2-nitrobutane.

-

Workup: Allow the mixture to settle and separate the phases. Wash the organic layer with saturated brine to remove residual formaldehyde and base. Concentrate under reduced pressure. Note: Do not attempt to distill the nitro-alcohol intermediate, as aliphatic nitro compounds pose an explosion hazard under prolonged thermal stress.

Stage 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without cleaving the C-O bond.

-

Catalyst Loading: Transfer the crude 2-methyl-2-nitrobutan-1-ol to a Hastelloy high-pressure autoclave and dilute with methanol (3 volumes). Add Raney Nickel catalyst (10% w/w relative to substrate). Crucial Step: The catalyst must be washed with methanol prior to addition to remove water, which can stall the reduction.

-

Pressurization: Purge the reactor with N₂ (3x) to remove oxygen, followed by H₂ (3x). Pressurize the vessel to 500 psi (34.5 bar) with H₂ gas.

-

Self-Validating Reaction: Heat the reactor to 60°C. Monitor the hydrogen uptake via a mass flow controller or pressure drop. The system is self-validating: the reaction is deemed complete when H₂ pressure stabilizes (ΔP < 1 psi/hr), typically taking 6–8 hours.

-

Filtration: Cool to 20°C, safely vent the H₂, and purge with N₂. Filter the pyrophoric Raney Nickel through a Celite pad strictly under an inert atmosphere. Concentrate the filtrate to yield the crude free base .

Stage 3: Hydrochloride Salt Formation and Crystallization

Objective: Isolate a highly pure, anhydrous crystalline solid.

-

Dissolution: Dissolve the crude 2-amino-2-methylbutan-1-ol free base in anhydrous isopropanol (iPrOH, 4 volumes) and cool to 0–5°C.

-

Protonation: Slowly add a pre-titrated solution of anhydrous HCl in iPrOH (1.05 eq) while maintaining the temperature below 15°C. Monitor the pH continuously. Reaching a stable pH of 2.0–2.5 validates complete protonation.

-

Anti-Solvent Crystallization: Once the target pH is achieved, add methyl tert-butyl ether (MTBE, 4 volumes) dropwise. MTBE acts as an anti-solvent, drastically reducing the solubility of the hydrochloride salt and driving supersaturation.

-

Isolation: Stir the resulting slurry for 2 hours at 0°C. Filter the white crystalline solid, wash with cold MTBE, and dry in a vacuum oven at 45°C to a constant weight.

Scale-up workflow detailing hydroxymethylation, hydrogenation, and crystallization.

Quantitative Data & Process Parameters

Table 1: Scale-Up Stoichiometry and Material Attributes

| Material | Role | Eq. | Mass/Vol (per 1 kg API) | Process Notes |

| 2-Nitrobutane | Starting Material | 1.00 | 0.85 kg | High purity (>98%) required |

| Formaldehyde (37% aq) | Reagent | 1.05 | 0.65 L | Dose slowly to control exotherm |

| NaOH (10% aq) | Catalyst | 0.05 | 0.04 L | Initiates Henry reaction |

| Raney Nickel | Catalyst | 10% w/w | 85 g | Wash with MeOH prior to use |

| Hydrogen Gas | Reductant | Excess | 500 psi | Monitor uptake for completion |

| HCl (Anhydrous in iPrOH) | Salt Former | 1.05 | Titrated | Prevents hydrate formation |

| MTBE | Anti-Solvent | 4.0 V | 3.4 L | Drives rapid crystallization |

Table 2: In-Process Controls (IPC) and Analytical Validation

| Stage | Parameter | Analytical Method | Acceptance Criteria | Rationale / Causality |

| 1 | Residual 2-Nitrobutane | GC-FID | < 2.0% Area | Prevents unreacted starting material from carrying over and poisoning the catalyst. |

| 2 | H₂ Pressure Drop | Pressure Transducer | ΔP < 1 psi/hr | Self-validating proxy for complete nitro reduction. |

| 3 | Solution pH | Calibrated pH Probe | pH 2.0 – 2.5 | Ensures complete protonation before anti-solvent addition, maximizing yield. |

| 3 | Moisture Content | Karl Fischer Titration | < 0.5% w/w | Validates anhydrous conditions to avoid sticky, unfilterable hydrates. |

Expertise & Experience: Troubleshooting & Field Insights

-

Catalyst Poisoning: Aliphatic nitro compounds can occasionally release trace nitrites or nitrates that poison the Raney Nickel catalyst. If hydrogen uptake stalls prematurely before theoretical volume is reached, a mid-reaction "catalyst spike" (addition of 2-3% fresh catalyst) is often required to drive the reaction to completion.

-

Stereochemical Considerations: The protocol described yields racemic (±)-2-amino-2-methylbutan-1-ol. If the enantiopure (S)-enantiomer is required—often the case for asymmetric synthesis applications —a classical resolution using L-tartaric acid or an enzymatic kinetic resolution of the intermediate must be integrated prior to the final HCl salt formation.

-

Solvent Entrapment: The final API building block can trap MTBE within its crystal lattice. Drying must be conducted under high vacuum (<50 mbar) at 45°C. Exceeding 50°C before the bulk of the solvent is removed can cause localized melting or agglomeration of the product.

References

- Sartori, G., et al. "Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures." US Patent 4,240,923A.

- Moore, J., et al. "Nitrated hydrocarbons, derivatives, and processes for their manufacture." US Patent 20190315768A1.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10154017, 2-Amino-2-methylbutan-1-ol." PubChem. URL:[Link]

-

Barrow, J. C., et al. "Asymmetric Synthesis of Protected 1,2-Amino Alcohols Using tert-Butanesulfinyl Aldimines and Ketimines." The Journal of Organic Chemistry, 2001, 66(26), 8772–8778. URL:[Link]

Application Note: Derivatization Strategies for 2-Amino-2-methylbutan-1-ol Hydrochloride in Mass Spectrometry Workflows

Introduction and Mechanistic Insights

2-Amino-2-methylbutan-1-ol (AMB) is a low-molecular-weight, highly polar aliphatic amino alcohol. In pharmaceutical and metabolomic contexts, it is frequently encountered as a hydrochloride (HCl) salt. The direct analysis of underivatized AMB·HCl via mass spectrometry presents severe analytical bottlenecks:

-

GC-MS Limitations: The molecule lacks the volatility required for gas-phase separation, and the polar hydroxyl (-OH) and amine (-NH2) groups cause severe peak tailing due to secondary interactions with the silica column backbone.

-

LC-MS Limitations: AMB is highly hydrophilic, resulting in poor retention on standard reversed-phase (C18) columns. Furthermore, it lacks a chromophore or a highly hydrophobic, easily ionizable moiety, leading to severe ion suppression and poor electrospray ionization (ESI) efficiency.

To overcome these physical limitations, chemical derivatization is mandatory. This guide establishes field-proven protocols for transforming AMB into highly detectable derivatives tailored for both GC-MS and LC-MS platforms.

The GC-MS Pathway: Sterically Hindered Silylation

For gas chromatography, silylation is the gold standard. However, the presence of the HCl salt poses a mechanistic challenge: the protonated amine (R-NH3+) is non-nucleophilic and will not react with silylating agents. Therefore, an acid scavenger like pyridine must be used to neutralize the salt and free-base the amine.

We utilize MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) rather than the traditional BSTFA. MTBSTFA replaces the active hydrogens on both the primary alcohol and the primary amine with tert-butyldimethylsilyl (TBDMS) groups. The bulky tert-butyl group provides immense steric shielding, making TBDMS derivatives up to 10,000 times more stable against moisture-induced hydrolysis compared to standard TMS derivatives[1]. This ensures high reproducibility and prevents on-column degradation[2].

The LC-MS Pathway: Schotten-Baumann Benzoylation

For liquid chromatography, the goal is to increase the molecule's partition coefficient (LogP) and ionization efficiency. Benzoyl Chloride (BzCl) is the optimal reagent.

Operating via the Schotten-Baumann reaction, BzCl reacts with the primary amine (and potentially the alcohol) in an aqueous alkaline buffer[3]. The sodium carbonate buffer (pH > 9) serves a dual causality: it neutralizes the AMB·HCl salt to expose the nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct generated during the acylation[4]. The addition of the hydrophobic phenyl ring drastically improves C18 retention and provides a stable moiety that enhances ESI+ MS/MS sensitivity by several orders of magnitude[3].

Comparative Derivatization Data

The following table summarizes the quantitative and mechanistic differences between the two derivatization strategies for AMB·HCl.

| Parameter | GC-MS (Silylation) | LC-MS (Benzoylation) |

| Reagent | MTBSTFA + 1% TBDMCS | Benzoyl Chloride (BzCl) |

| Target Functional Groups | Primary Amine (-NH2), Primary Alcohol (-OH) | Primary Amine (-NH2), Primary Alcohol (-OH) |

| Reaction Mechanism | Nucleophilic substitution (SN2) | Schotten-Baumann (Acylation) |

| Catalyst / Base Required | Pyridine (Solvent & Acid Scavenger) | Sodium Carbonate (Alkaline Buffer) |

| Derivative Formed | Di-TBDMS derivative | Mono- or Di-Benzoyl derivative |

| Reaction Time & Temp | 60 minutes @ 60 °C | 5 minutes @ Room Temperature |

| Primary Analytical Benefit | Increases volatility; prevents thermal breakdown | Increases C18 retention; enhances ESI+ efficiency |

Visualized Workflows

Chemical derivatization pathways for AMB targeting GC-MS (silylation) and LC-MS (benzoylation).

Experimental Protocols

Protocol A: GC-MS Silylation (MTBSTFA)

This protocol is designed as a self-validating system; the inclusion of TBDMCS acts as a catalyst to ensure complete derivatization of sterically hindered alcohols.

-

Sample Preparation: Weigh 1.0 mg of AMB·HCl into a 2.0 mL amber glass reaction vial. Ensure the vial is completely free of moisture.

-

Free-Basing & Solvation: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds. (Causality: Pyridine acts as the solvent and scavenges the HCl, deprotonating the amine to restore its nucleophilicity).

-

Reagent Addition: Add 100 µL of MTBSTFA containing 1% TBDMCS.

-

Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 60 °C for 60 minutes to drive the reaction to completion.

-

Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS (Split ratio 1:10 to 1:50 depending on column capacity).

Protocol B: LC-MS Benzoylation (BzCl)

This aqueous-compatible protocol leverages the Schotten-Baumann reaction, allowing for direct derivatization without prior extraction[4].

Step-by-step Schotten-Baumann benzoylation workflow for LC-MS/MS sample preparation.

-

Sample Preparation: Prepare the AMB·HCl sample in LC-MS grade water. Transfer 50 µL of the aqueous sample to a 1.5 mL microcentrifuge tube.

-

Alkalization: Add 50 µL of 100 mM Sodium Carbonate ( Na2CO3 ) buffer. Vortex briefly. (Causality: The buffer raises the pH > 9, neutralizing the HCl salt and creating the alkaline environment required for the Schotten-Baumann mechanism).

-

Derivatization: Add 50 µL of a freshly prepared 2% (v/v) Benzoyl Chloride solution in anhydrous acetonitrile.

-

Incubation: Immediately vortex the mixture vigorously for 10 seconds. Allow the tube to stand at room temperature for 5 minutes. The reaction is near-instantaneous.

-

Quenching & Stabilization: Add 50 µL of 1% Formic Acid in water. (Causality: This quenches any unreacted BzCl, neutralizes the alkaline buffer, and protonates the resulting derivative to ensure maximum ionization efficiency in ESI+ mode).

-

Analysis: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble byproducts. Transfer the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS.

References

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: Chromatography Online URL:[Link]

-

Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Preparation of Schiff Bases Derived from 2-Amino-2-methylbutan-1-ol Hydrochloride

Executive Summary & Scope

Schiff bases (imines) derived from sterically hindered, branched amino alcohols are highly privileged scaffolds in drug development and coordination chemistry. Specifically, 2-amino-2-methylbutan-1-ol possesses an α -quaternary chiral center, making its Schiff base derivatives exceptionally valuable as chiral ligands for asymmetric catalysis, such as the enantioselective reduction of ketones .

Because the starting amino alcohol is commercially supplied as a stable hydrochloride salt to prevent oxidation and degradation, the synthetic workflow requires a strategic neutralization step prior to electrophilic condensation. This application note details a robust, self-validating protocol for synthesizing these Schiff bases, emphasizing thermodynamic control, causality in reagent selection, and high-yielding isolation techniques.

Mechanistic Rationale & Causality

To ensure high conversion rates and reproducible yields, researchers must account for the specific chemical behavior of the hydrochloride salt and the steric bulk of the substrate:

-

Amine Liberation (Dehydrohalogenation): The protonated ammonium ion in 2-amino-2-methylbutan-1-ol hydrochloride is entirely non-nucleophilic. The addition of a stoichiometric amount of a mild base (e.g., triethylamine or sodium hydroxide) is mandatory to deprotonate the salt and liberate the active free amine .

-

Steric Considerations: The α -quaternary carbon (bearing both a methyl and an ethyl group) imposes significant steric hindrance around the nitrogen atom. This reduces the kinetics of the nucleophilic attack on the carbonyl carbon. Consequently, elevated temperatures (reflux) and highly electrophilic aldehydes are preferred to drive the initial hemiaminal formation .

-

Thermodynamic Shift: Schiff base formation is a reversible condensation reaction that produces water as a byproduct. To prevent the hydrolysis of the newly formed imine and drive the equilibrium to the right (Le Chatelier's Principle), the in-situ removal of water is required. This is optimally achieved using activated 3Å molecular sieves or anhydrous magnesium sulfate [[1]]([Link]).

Reaction Workflow

Caption: Mechanistic workflow for Schiff base synthesis from an amino alcohol hydrochloride.

Self-Validating Experimental Protocol

Target Compound: (E)-2-(((1-hydroxy-2-methylbutan-2-yl)imino)methyl)phenol (A model half-Salen ligand).

Materials & Reagents

-

2-Amino-2-methylbutan-1-ol hydrochloride (1.0 eq, 10.0 mmol, 1.39 g)

-

Salicylaldehyde (1.0 eq, 10.0 mmol, 1.22 g)

-

Triethylamine (TEA) (1.1 eq, 11.0 mmol, 1.53 mL)

-

Anhydrous Ethanol (30 mL)

-

Activated 3Å Molecular Sieves (2.0 g)

Step-by-Step Methodology

-

Neutralization (IPQC 1): In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methylbutan-1-ol hydrochloride in 30 mL of anhydrous ethanol. Add triethylamine dropwise at room temperature.

-

In-Process Quality Control (IPQC): The cloudy suspension will gradually clarify over 30 minutes as the free amino alcohol dissolves, visually validating successful deprotonation .

-

-

Condensation (IPQC 2): Add salicylaldehyde dropwise to the stirred solution.

-

In-Process Quality Control (IPQC): An immediate color change from colorless to deep yellow confirms the initial formation of the hemiaminal and subsequent dehydration to the extended conjugated system of the Schiff base .

-

-

Dehydration: Add 2.0 g of activated 3Å molecular sieves to the flask. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours.

-

Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The primary amine spot (ninhydrin positive, pink/purple) should completely disappear, replaced by a new, UV-active yellow spot corresponding to the Schiff base.

-

Work-up and Isolation: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the molecular sieves and any precipitated triethylamine hydrochloride. Concentrate the filtrate under reduced pressure to yield a crude yellow solid or viscous oil.

-

Purification: Recrystallize the crude product from a minimal amount of hot absolute ethanol. Cool to 4°C overnight to induce crystallization. Filter and wash with ice-cold ethanol to afford the pure Schiff base.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the critical causality between base addition, water removal, and overall yield.

| Entry | Base (1.1 eq) | Solvent | Dehydrating Agent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | None | Ethanol | None | 78 | 12 | < 5 |

| 2 | NaOH | Ethanol | None | 78 | 6 | 65 |

| 3 | TEA | Ethanol | None | 78 | 6 | 72 |

| 4 | TEA | Ethanol | 3Å Mol. Sieves | 78 | 4 | 91 |

| 5 | TEA | Methanol | 3Å Mol. Sieves | 65 | 4 | 85 |

Note: Entry 1 fails due to the lack of a free nucleophile. Entries 2 and 3 suffer from thermodynamic limitations (hydrolysis). Entry 4 represents the optimal conditions utilizing both kinetic activation (TEA) and thermodynamic driving forces (Molecular Sieves).

References

- Google Patents.CN102924324B - Schiff base, preparation thereof and application of Schiff base as steel pickling corrosion inhibitor.

-

PubMed Central (PMC). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. URL: [Link]

-

Research and Reviews. Amino Acid based Schiff Bases and its Zn (II) Complexes. URL: [Link]

-

IOSR Journal. SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. URL: [Link]

-

ResearchGate. Evaluation of Ligands for Ketone Reduction by Asymmetric Hydride Transfer in Water by Multi-Substrate Screening. URL:[Link]

Sources

Technical Support Center: Troubleshooting Amide Coupling with 2-Amino-2-methylbutan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when incorporating highly hindered unnatural amino alcohols into complex scaffolds.

Coupling 2-amino-2-methylbutan-1-ol (a critical precursor in the synthesis of ethambutol analogues and chiral auxiliaries[1]) presents a dual chemical challenge:

-

Severe Steric Shielding: The α -carbon is gem-disubstituted with a methyl and an ethyl group, creating a massive steric wall that blocks nucleophilic attack by the nitrogen lone pair.

-

Salt Neutralization: It is supplied as a hydrochloride salt, meaning the free base must be efficiently liberated in situ without introducing further steric crowding into the reaction microenvironment.

This guide provides mechanistically grounded, field-proven strategies to bypass these limitations and rescue your coupling yields.

Frequently Asked Questions: Mechanistic Insights

Q1: Why do my standard EDC/HOBt or HATU coupling reactions yield less than 20% product with this substrate? A: The root cause is the prohibitive activation energy required to reach the transition state. Traditional coupling reagents like EDC/HOBt or HATU generate active esters (OBt or OAt esters) that are exceptionally bulky. When the highly shielded nitrogen of 2-amino-2-methylbutan-1-ol attempts to attack this bulky ester, the steric clash is severe. This slows the desired amidation rate to a crawl, allowing competing side reactions—such as aqueous hydrolysis of the active ester or irreversible guanidinylation of your amine by HATU—to dominate the reaction pathway.

Q2: I am using 2.0 equivalents of DIPEA to neutralize the hydrochloride salt. Is this sufficient? A: While stoichiometrically sufficient, N,N-Diisopropylethylamine (DIPEA) is often the wrong mechanistic choice here. DIPEA is extremely bulky. In a crowded solvent microenvironment, DIPEA struggles to efficiently deprotonate the highly shielded amine salt. If the free amine is not fully liberated, your effective nucleophile concentration plummets. Solution: Switch to a smaller tertiary amine like N-methylmorpholine (NMM). Alternatively, using a heterogeneous inorganic base like anhydrous K2CO3 or Cs2CO3 is highly effective; inorganic bases drive the deprotonation equilibrium without adding soluble organic bulk to your transition state.

Q3: If standard reagents fail, what is the most reliable coupling strategy for this hindered amine? A: The gold standard for coupling highly sterically hindered amines is the generation of Acyl Fluorides [2]. Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but remain extremely reactive toward amines[3]. Most importantly, the fluorine atom has a minimal steric footprint (van der Waals radius ~1.47 Å), which allows the hindered 2-amino-2-methylbutan-1-ol to approach the carbonyl carbon with significantly lower activation energy. Acyl fluorides can be generated in situ using fluorinating agents like Deoxo-Fluor, DAST, or hypervalent iodine(III) reagents paired with pyridine-HF[4].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling conditions when applied to 2-amino-2-methylbutan-1-ol HCl.

| Coupling System | Base | Activating Species | Expected Yield (%) | Primary Failure Mode / Drawback |

| EDC / HOBt | DIPEA | OBt Ester (Bulky) | < 20% | Severe steric clash; active ester hydrolysis. |

| HATU | DIPEA | OAt Ester (Bulky) | 20 - 35% | Steric clash; guanidinylation of the amine. |

| DIC / Oxyma | NMM | Oxyma Ester (Planar) | 45 - 60% | Moderate steric clash; requires elevated heat. |

| Deoxo-Fluor | NMM | Acyl Fluoride (Small) | 85 - 95% | Requires specialized handling of fluorinating agents. |

Self-Validating Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes an analytical checkpoint to verify the formation of the reactive intermediate before the precious hindered amine is introduced.

Reagents Required:

-

Carboxylic acid (1.0 equiv)

-

2-Amino-2-methylbutan-1-ol hydrochloride (1.2 equiv)

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.1 equiv)

-

N-Methylmorpholine (NMM) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acid Activation (Acyl Fluoride Generation): Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Fluorination: Add Deoxo-Fluor (1.1 mmol) dropwise. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

-

Validation Checkpoint: Do not proceed blindly. Take a 5 μ L aliquot, dilute in DCM, and analyze via IR spectroscopy or TLC. You must observe the disappearance of the carboxylic acid OH stretch and the appearance of a distinct acyl fluoride carbonyl stretch (typically shifted to ~1840 cm⁻¹). If using TLC, the acyl fluoride will run slightly higher (less polar) than the parent acid.

-

Amine Free-Basing: In a separate dry vial, suspend 2-amino-2-methylbutan-1-ol hydrochloride (1.2 mmol) in anhydrous DCM (3.0 mL). Add NMM (2.5 mmol) and stir for 15 minutes. Causality: The excess NMM neutralizes the HCl salt and acts as a non-bulky acid scavenger for the HF byproduct generated during coupling.

-

Coupling: Add the liberated amine solution dropwise to the validated acyl fluoride solution at room temperature. Stir for 4–12 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (to neutralize any remaining fluorinating agent). Extract with DCM (3 x 10 mL). Wash the combined organics with 1M HCl (to remove unreacted amine and NMM), followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve low-yield coupling reactions with hindered amino alcohols.

Logical troubleshooting workflow for hindered amide coupling reactions.

References

-

2, Organic & Biomolecular Chemistry Blog (RSC). 2.4, Green Chemistry (RSC Publishing). 3.3, Organic Chemistry Portal. 4.1, The Journal of Organic Chemistry (ACS Publications).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 4. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Optimizing crystallization conditions for 2-Amino-2-methylbutan-1-ol hydrochloride purification

Diagnostic Hub: 2-Amino-2-methylbutan-1-ol Hydrochloride Purification

Welcome to the Advanced Technical Support Center. This guide provides mechanistic troubleshooting and validated protocols for the crystallization of 2-Amino-2-methylbutan-1-ol hydrochloride, addressing the unique physicochemical challenges of amino alcohol salts.

Part I: Mechanistic Troubleshooting & FAQs

Symptom 1: The solution forms a milky emulsion instead of a crystalline suspension upon cooling or antisolvent addition.

-

The Mechanism (Causality): This is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the supersaturated solution crosses into a thermodynamic miscibility gap before reaching the nucleation boundary[1]. Because 2-Amino-2-methylbutan-1-ol hydrochloride possesses a flexible aliphatic chain and a highly polar ionic headgroup, it exhibits complex solvation dynamics that make it highly prone to separating into a solute-rich "oil" phase and a solvent-rich phase[2].

-

The Fix: You must alter the thermodynamic pathway to bypass the miscibility gap. This is achieved by changing the solvent composition to shift the phase boundary, or by introducing seed crystals to kinetically favor solid lattice formation over droplet coalescence[3].